1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione
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Description
1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C28H30N4O5 and its molecular weight is 502.571. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Efficient synthesis methods for piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives have been explored, revealing significant anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers. These compounds were synthesized through condensation and characterized by spectroscopic means, demonstrating good anticancer potential upon screening at a concentration of 10 μM (Sandeep Kumar et al., 2013).
Anticonvulsant Activity
A new series of 1,3‐substituted pyrrolidine‐2,5‐dione derivatives have been described as potential anticonvulsant agents. These compounds underwent initial pharmacological screening using acute models of seizures in mice, revealing promising compounds with beneficial protective indices and insights into possible mechanisms of action involving sodium and L-type calcium channels (Sabina Rybka et al., 2017).
Organic Crystal Engineering
Studies on the hydrogen-bond association of specific piperazine-2,5-dione derivatives have been conducted, showcasing the importance of crystalline form in determining the properties of these compounds. The research detailed the synthesis, crystallization, and polymorphism, providing a basis for understanding molecular interactions in solid states (Robin A Weatherhead-Kloster et al., 2005).
Inhibitors of HIV-1 Attachment
Investigations into piperazine substitution patterns on antiviral potency have identified potent inhibitors of HIV-1 attachment that interfere with the interaction of viral gp120 with the host cell receptor CD4. These studies highlight the critical role of the piperazine ring as a scaffold in the pharmacophore, essential for binding site complementarity on gp120 (Tao Wang et al., 2009).
properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O5/c33-26(30-9-3-4-10-30)18-32-17-22(21-5-1-2-6-23(21)32)27(34)28(35)31-13-11-29(12-14-31)16-20-7-8-24-25(15-20)37-19-36-24/h1-2,5-8,15,17H,3-4,9-14,16,18-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLORXAZKPSYQRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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